tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638313
InChI: InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)
SMILES:
Molecular Formula: C20H32N2O2
Molecular Weight: 332.5 g/mol

tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate

CAS No.:

Cat. No.: VC17638313

Molecular Formula: C20H32N2O2

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate -

Specification

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
IUPAC Name tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)
Standard InChI Key WJXVFKYBSHGCGK-UHFFFAOYSA-N
Canonical SMILES CC1CC(N(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H32N2O2\text{C}_{20}\text{H}_{32}\text{N}_{2}\text{O}_{2}
Molecular Weight332.5 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of melting/boiling point data in available literature underscores the compound’s primary use in controlled research settings rather than industrial applications .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically begins with a piperidine precursor, such as 1-benzyl-2,4,6-trimethylpiperidin-3-amine, which undergoes carbamate formation via reaction with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions. Triethylamine or dimethylaminopyridine (DMAP) are commonly employed to scavenge HCl byproducts and drive the reaction to completion.

Key Steps:

  • Amine Protection: The primary amine on the piperidine ring reacts with tert-butyl chloroformate to form the Boc-protected intermediate.

  • Purification: Column chromatography or recrystallization isolates the product, with yields exceeding 70% under optimized conditions .

Reactivity Profile

  • Carbamate Hydrolysis: Acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions cleave the Boc group, regenerating the free amine and releasing CO2\text{CO}_2 and tert-butanol.

  • Piperidine Functionalization: The tertiary amine at the 1-position participates in alkylation or acylation reactions, enabling further derivatization.

  • Steric Effects: Methyl groups at positions 2, 4, and 6 hinder electrophilic attacks on the piperidine ring, directing reactivity toward the less hindered 3-position.

Related Compounds and Structural Analogues

Positional Isomers

Varying methyl group positions on the piperidine ring (e.g., 2,3,5-trimethyl vs. 2,4,6-trimethyl) alter biological activity . For instance, the 2,3,5-trimethyl isomer shows reduced NaV_\text{V} affinity compared to the 2,4,6 derivative.

Boc-Protected Analogues

Replacing the benzyl group with pyridyl or thiophene moieties enhances solubility but reduces blood-brain barrier penetration . For example, tert-butyl N-[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-phenyl]carbamate exhibits improved antiviral activity but lower CNS bioavailability .

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